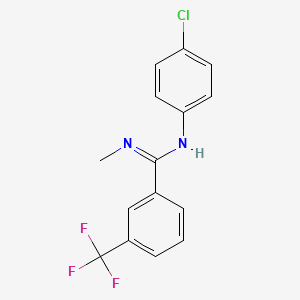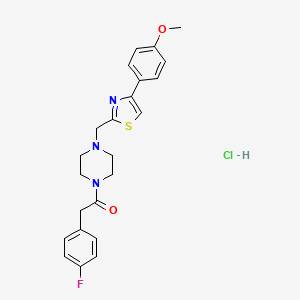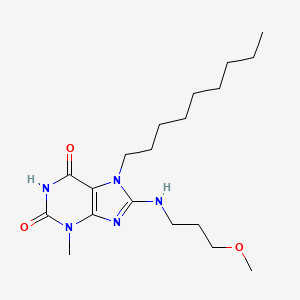
N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is a useful research compound. Its molecular formula is C15H12ClF3N2 and its molecular weight is 312.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target can involve biochemical assays or computational modeling .
Mode of Action
This describes how the compound interacts with its target. It could inhibit or activate the target, or it might block another substance from interacting with the target .
Biochemical Pathways
The compound’s effects on biochemical pathways would be studied. This could involve looking at how the compound affects the production or degradation of certain molecules in the body .
Pharmacokinetics
This involves studying how the body absorbs, distributes, metabolizes, and excretes the compound. Factors like the compound’s solubility, stability, and the presence of transport proteins can affect these processes .
Result of Action
This would involve studying the cellular or physiological effects of the compound. For example, it might involve looking at changes in cell growth, gene expression, or signal transduction .
Action Environment
The compound’s action can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADQAYMPDNVCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2969501.png)

![5-bromo-2-[2-(dimethyl-4H-pyrazol-4-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2969504.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)

![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)
![2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
